2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide
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Overview
Description
The compound “2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Pyrazole derivatives are known to show a broad range of chemical and biological properties .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an aryl-substituted pyrazole with a suitable reagent . For instance, the synthesis of a related compound was achieved via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by the reaction of the postulated intermediate chloro-bridged dimer with a pyrazole-containing 1,3-diketonate ligand .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its physical state (solid, liquid, gas), color, solubility in various solvents, melting point, boiling point, and reactivity. The compound “2-(4-{[2-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]sulfonyl}phenoxy)acetamide” is likely to be a solid at room temperature .Scientific Research Applications
- The title compound was synthesized by reacting an aryl-substituted pyrazole with potassium tetrachloroplatinate, followed by a reaction with a pyrazole-containing 1,3-diketonate ligand .
- Its photophysical properties depend on the type of coordinating ligands, and Pt(II) complexes with bidentate ligands (C^N and O^O) are particularly interesting .
- Platinum-group metal complexes, including Pt(II) complexes, play a crucial role in modern photovoltaic devices .
- Fine-tuning the electronic and photophysical parameters of Pt(II) complexes is possible due to the variety of suitable C^N ligands .
- Although not directly related to the title compound, derivatives containing similar pyrazole moieties have shown good antimicrobial potential .
- The compound 2-(1-methyl-1H-pyrazol-4-yl)morpholine, which shares a pyrazole moiety, is used as a reagent in Suzuki coupling reactions .
- Additionally, related compounds have been explored as selective inhibitors of enzymes like CHK1 .
Organic Synthesis and Photophysics
Phosphor Materials for Photovoltaic Devices
Antimicrobial Potential
Suzuki Coupling and Synthesis of Selective Inhibitors
NAMPT Inhibition
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, determination of its mechanism of action, and evaluation of its potential applications. Given the broad range of biological activities exhibited by pyrazole derivatives , this compound could be of interest in the development of new drugs or other bioactive compounds.
properties
IUPAC Name |
2-[4-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]sulfonylphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-20-11-13(10-19-20)16-4-2-3-9-21(16)26(23,24)15-7-5-14(6-8-15)25-12-17(18)22/h5-8,10-11,16H,2-4,9,12H2,1H3,(H2,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOOIJWIFWXLIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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